molecular formula C27H19N5O5 B4791491 4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide

4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide

Cat. No.: B4791491
M. Wt: 493.5 g/mol
InChI Key: REFGUHKYXWDPAS-UHFFFAOYSA-N
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Description

4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide is a complex organic compound characterized by the presence of nitrophenyl and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide typically involves the reaction of 4-nitroaniline with benzamidomethylating reagents. One common method is the reaction of 4-nitroaniline with (benzamidomethyl)triethylammonium chloride in aqueous media . The reaction conditions often require an excess of the benzamidomethylating reagent to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.

    Reduction: The primary products are the corresponding amines.

    Substitution: Products depend on the nucleophile used but typically involve the replacement of the nitro group with the nucleophile.

Scientific Research Applications

4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, influencing the activity of enzymes and other proteins. The compound’s structure allows it to interact with various biological pathways, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide is unique due to its specific arrangement of nitrophenyl and benzamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N5O5/c33-27(21-5-7-22(8-6-21)28-17-19-1-13-25(14-2-19)31(34)35)30-24-11-9-23(10-12-24)29-18-20-3-15-26(16-4-20)32(36)37/h1-18H,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFGUHKYXWDPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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